![molecular formula C18H22N4O4S B2762091 Ethyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851969-94-3](/img/structure/B2762091.png)

Ethyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

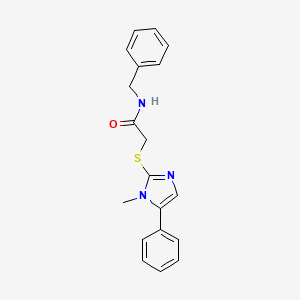

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a furan ring, a thiazole ring, a triazole ring, and a piperidine ring . The molecule also contains an ethyl carboxylate group.

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . The use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles is reviewed . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings and functional groups . The molecule includes a furan ring, a thiazole ring, a triazole ring, and a piperidine ring . Each of these rings contributes to the overall structure and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of various types of bonds and the rearrangement of atoms within the molecule . For example, the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate 127 with cyanoacetohydrazide 1 in absolute ethanol containing a few drops of piperidine as a catalyst, which led to ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 128 .Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound related to the one , has been analyzed for its ability to form metal complexes with transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. These complexes have been characterized and tested for antimicrobial activities against human pathogenic bacteria. The research aimed to explore the synthesis, characterization, and chelating properties of furan ring-containing organic ligands and their potential as antibacterial agents (Patel, 2020).

Syntheses of Piperidines with Antagonist Activity

Similar compounds, specifically 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]furan-2-yl)piperidines, have been synthesized and demonstrated to exhibit 5-HT2 antagonist activity. These compounds were developed through a series of chemical reactions, indicating their potential application in medical research, particularly in the study of serotonin receptors (Watanabe, Yoshiwara, & Kanao, 1993).

Novel Diamino Derivatives of Triazolotriazine

Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, chemically similar to the queried compound, have shown promising results as potent and selective adenosine A2a receptor antagonists. These derivatives have been tested for oral activity in rodent models, highlighting their potential in the treatment of Parkinson's disease (Vu et al., 2004).

Potent ACE Inhibitors from 5-Hydroxy Indanone Derivatives

In a study involving similar chemical structures, novel triazole derivatives were synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. The research indicates these compounds' potential as non-carboxylic acid ACE inhibitors with minimal toxicity, comparable to clinical drugs like Lisinopril (Vulupala et al., 2018).

properties

IUPAC Name |

ethyl 1-[furan-2-yl-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-3-25-17(24)12-6-8-21(9-7-12)14(13-5-4-10-26-13)15-16(23)22-18(27-15)19-11(2)20-22/h4-5,10,12,14,23H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFWIFGKKQADOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)

![5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2762011.png)

![3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B2762012.png)

![1-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2762013.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762016.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2762018.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)

![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)

![N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762025.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)